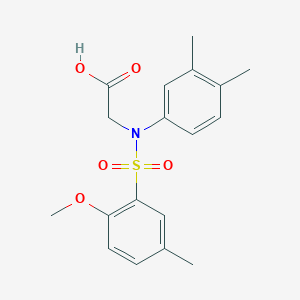![molecular formula C24H28FN5OS2 B305201 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is a chemical compound that has been widely researched for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been studied for its potential applications in a range of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a diagnostic tool, as it has been found to selectively bind to certain targets in cells.
Mécanisme D'action
The mechanism of action of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is not yet fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in cells. It has been found to selectively bind to certain targets in cells, which may be responsible for its therapeutic effects.
Biochemical and physiological effects:
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antimicrobial activity against certain bacterial strains. It has also been found to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine in lab experiments is its selectivity for certain targets in cells, which may allow for more specific and targeted experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Additionally, it may have potential applications in other areas of research, such as drug discovery and diagnostics.
Méthodes De Synthèse
The synthesis of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves the reaction of several chemical reagents. The exact method of synthesis may vary depending on the specific laboratory conditions, but the general steps involve the reaction of an ethyl triazole with a benzyl sulfide, followed by the addition of an acyl chloride and a piperazine derivative. The final product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
Nom du produit |
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine |
|---|---|
Formule moléculaire |
C24H28FN5OS2 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H28FN5OS2/c1-2-30-22(17-32-16-19-8-10-20(25)11-9-19)26-27-24(30)33-18-23(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11H,2,12-18H2,1H3 |
Clé InChI |
OWPBHRUGXIATRX-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)


![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)